molecular formula C15H26N4O7 B12580955 N-Acetyl-L-seryl-L-leucyl-L-asparagine CAS No. 305340-15-2

N-Acetyl-L-seryl-L-leucyl-L-asparagine

Cat. No.: B12580955
CAS No.: 305340-15-2
M. Wt: 374.39 g/mol
InChI Key: PJHGAUCVYIRLIZ-DCAQKATOSA-N
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Description

N-Acetyl-L-seryl-L-leucyl-L-asparagine is a synthetic tripeptide of interest in biochemical research. As a customized research chemical, its specific biological activities and mechanisms of action are a subject of ongoing scientific investigation. Researchers are exploring its potential applications in various fields, including cell signaling studies and metabolic pathway analysis. This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

305340-15-2

Molecular Formula

C15H26N4O7

Molecular Weight

374.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoic acid

InChI

InChI=1S/C15H26N4O7/c1-7(2)4-9(18-14(24)11(6-20)17-8(3)21)13(23)19-10(15(25)26)5-12(16)22/h7,9-11,20H,4-6H2,1-3H3,(H2,16,22)(H,17,21)(H,18,24)(H,19,23)(H,25,26)/t9-,10-,11-/m0/s1

InChI Key

PJHGAUCVYIRLIZ-DCAQKATOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

Preparation Methods

Chemical Synthesis Route

The chemical synthesis of N-acetyl-L-seryl-L-leucyl-L-asparagine can be approached through a multi-step process, as outlined below:

  • Starting Materials : The synthesis begins with L-serine, L-leucine, and L-asparagine as the primary amino acid components.

  • Protection of Amino Acids :

    • Use protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) on the amino groups to prevent side reactions during acetylation.
  • Acetylation Process :

    • Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to facilitate the reaction.
    • For example, combining L-serine with acetic anhydride in a suitable solvent (like dichloromethane) under controlled temperature conditions leads to N-acetyl-L-serine.
  • Peptide Coupling :

    • The protected N-acetyl-amino acids are then coupled using coupling reagents such as DIC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form peptide bonds between the amino acids.
  • Deprotection :

    • After the peptide chain is formed, the protecting groups are removed using acidic conditions (e.g., TFA - trifluoroacetic acid) to yield the final product: this compound.

Enzymatic Synthesis

An alternative method involves enzymatic synthesis, which can offer higher specificity and milder reaction conditions:

  • Use of Acetyltransferases :

    • Specific enzymes can catalyze the acetylation of amino acids directly from their unmodified forms, utilizing acetyl-CoA as an acetyl donor.
    • For instance, using N-acetyltransferase enzymes allows for direct conversion of L-asparagine into N-acetyl-L-asparagine.
  • Biocatalytic Pathways :

    • This method may involve coupling reactions where enzymes such as asparagine synthetase are employed to convert L-aspartic acid into L-asparagine before further modification into its acetylated form.

Yield and Purity Considerations

The efficiency of these methods can vary significantly based on several factors:

  • Yield : Chemical synthesis methods may yield between 60-90% depending on reaction conditions and purification steps.

  • Purity : High-performance liquid chromatography (HPLC) is commonly used to assess the purity of synthesized peptides, ensuring that by-products and unreacted starting materials are minimized.

Comparative Analysis of Methods

Method Advantages Disadvantages
Chemical Synthesis High yield; well-established protocols Requires multiple steps; risk of side reactions
Enzymatic Synthesis Specificity; milder conditions; fewer by-products Potentially lower yields; enzyme costs

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-seryl-L-leucyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds, leading to the breakdown of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of peptide bonds.

Scientific Research Applications

N-Acetyl-L-seryl-L-leucyl-L-asparagine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of N-Acetyl-L-seryl-L-leucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The acetylated serine residue can interact with enzymes and receptors, modulating their activity. The leucine and asparagine residues contribute to the peptide’s overall structure and stability, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Acetyl-L-seryl-L-leucyl-L-asparagine and Related Compounds

Compound Molecular Formula Molecular Weight Key Structural Features Biological Activity/Applications References
This compound C₁₉H₃₂N₄O₈ (estimated) ~444.5 (estimated) Acetylated tripeptide with serine, leucine, and asparagine; potential hydrogen-bond networks Hypothesized roles in cell signaling or enzyme regulation (inferred from similar peptides)
N-Acetyl-L-Tryptophan C₁₃H₁₄N₂O₃ 246.26 Single N-acetylated amino acid; aromatic indole side chain Pharmaceutical reference standard (e.g., for amino acid infusion quality control)
N-Acetyl-L-asparagine C₆H₁₀N₂O₄ 174.15 Acetylated asparagine; free carboxylate group Model for studying acetylated amino acid stability and conformation
N-(Phenylsulfonyl)-L-asparagine C₁₀H₁₂N₂O₅S 272.28 Sulfonamide-modified asparagine; twisted geometry due to sulfonyl group Synthetic intermediate for bioactive sulfonamides; exhibits intermolecular hydrogen bonding
Ac-LEHD-AMC C₃₃H₄₁N₇O₁₁ 711.7 N-acetyl tetrapeptide with fluorogenic AMC group Caspase-9 substrate; used in apoptosis research
N-Acetylglucosaminylasparagine C₁₂H₂₁N₃O₈ 335.31 Glycosylated asparagine; β-linked N-acetylglucosamine Key component in glycoprotein biosynthesis; involved in post-translational modifications
Lysyl-asparagine C₁₀H₂₀N₄O₄ 260.29 Dipeptide with lysine and asparagine; free amino and carboxyl groups Potential role in peptide-based therapeutics or nutritional supplements

Key Findings:

Structural Diversity :

  • This compound shares conformational similarities with other N-acetylated peptides, where hydrogen bonds between side chains (e.g., serine-OH, asparagine-NH₂) and the backbone stabilize folded structures .
  • Sulfonamide derivatives like N-(Phenylsulfonyl)-L-asparagine exhibit distinct geometries due to steric and electronic effects of the sulfonyl group, reducing conformational flexibility compared to acetylated analogs .

Functional Differences :

  • Enzymatic Specificity : While Ac-LEHD-AMC is tailored for caspase-9 activation, this compound may lack such specificity unless designed for targeted interactions .
  • Biological Roles : Glycosylated derivatives (e.g., N-acetylglucosaminylasparagine) are critical in glycoprotein folding, whereas acetylated tripeptides are more likely involved in signaling or synthetic biology applications .

Synthetic and Analytical Utility: N-Acetyl-L-Tryptophan serves as a pharmaceutical reference standard, emphasizing the importance of acetylated amino acids in quality control . Sulfonamide-modified asparagines are intermediates for bioactive molecules, highlighting the versatility of asparagine derivatives in drug development .

Concluding Remarks

Its structural and functional profile aligns with research-focused peptides, contrasting with glycosylated or sulfonamide-modified analogs used in glycobiology or medicinal chemistry. Further studies are needed to elucidate its precise biological roles and optimize its applications in biotechnology or therapeutics.

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